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Compound Name: Enpp-1-IN-2

Cat. No.: B3026001 Get Quote

An In-Depth Technical Guide to the ENPP1 Inhibitor: Enpp-1-IN-2

Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane

glycoprotein that plays a critical role in various physiological processes, including bone

mineralization and insulin signaling.[1][2][3] It functions by hydrolyzing extracellular nucleotides,

most notably converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP)

and inorganic pyrophosphate (PPi).[2][4] Recently, ENPP1 has gained significant attention in

the field of immuno-oncology due to its newly discovered role as a key negative regulator of the

cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP

(cGAMP), a second messenger that is crucial for activating the STING pathway and initiating

an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively dampens this

immune surveillance mechanism, allowing cancer cells to evade detection. This has

established ENPP1 as a promising therapeutic target for cancer immunotherapy. Enpp-1-IN-2
is a potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and

thereby enhance STING-mediated anti-cancer immunity. This guide provides a detailed

overview of the structure and function of ENPP1 and the mechanism of its inhibitor, Enpp-1-IN-
2.

Core Structure of ENPP1
ENPP1 is a complex, multi-domain protein that exists as a homodimer on the cell surface.

Structurally, the extracellular portion of mouse and human ENPP1 consists of:
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Two N-terminal somatomedin B (SMB)-like domains: These domains are involved in protein-

protein interactions.

A catalytic phosphodiesterase (PDE) domain: This is the active site of the enzyme,

containing two zinc ions that are essential for its hydrolytic activity. An insertion loop within

this domain is crucial for substrate specificity, particularly for ATP.

A nuclease-like domain: This C-terminal domain contributes to the structural stability of the

enzyme.

Mechanism of Action and Biological Significance
ENPP1's primary function is the hydrolysis of phosphodiester bonds in various nucleotides. Its

most well-studied activity is the hydrolysis of ATP to generate AMP and PPi, a key inhibitor of

tissue calcification.

In the context of immunology, ENPP1's critical function is the degradation of cGAMP. Cancer

cells can release cGAMP into the tumor microenvironment, where it acts as a paracrine

signaling molecule to alert the immune system. Extracellular cGAMP can be taken up by

immune cells, such as dendritic cells, to activate the STING pathway, leading to the production

of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, which

is often overexpressed on cancer cells, intercepts and hydrolyzes this extracellular cGAMP,

effectively shutting down this communication and suppressing the immune response.

Enpp-1-IN-2: A Potent ENPP1 Inhibitor
Enpp-1-IN-2 (also referred to as Compound C) is a potent inhibitor of ENPP1. By blocking the

catalytic activity of ENPP1, it prevents the degradation of cGAMP, leading to increased cGAMP

levels in the tumor microenvironment and enhanced activation of the STING pathway.

Quantitative Data: Inhibitory Activity of Enpp-1-IN-2
The inhibitory potency of Enpp-1-IN-2 against ENPP1 has been quantified using several

biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized

below.
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Assay Type Substrate IC50 (μM)

TG-mAMP Assay TG (Tokyo Green)-mAMP 0.26

pNP-TMP Assay
p-Nitrophenyl thymidine 5'-

monophosphate
0.48

ATP Assay Adenosine triphosphate 2.0

Data sourced from MedChemExpress.

Signaling Pathways Modulated by Enpp-1-IN-2
The primary signaling pathway affected by Enpp-1-IN-2 is the cGAS-STING pathway, a central

component of the innate immune system.

The cGAS-STING Signaling Pathway
The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA

(dsDNA), which can originate from pathogens or from damaged host cells, such as cancer

cells. Upon binding to dsDNA, the enzyme cGAS is activated and catalyzes the synthesis of

cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the

endoplasmic reticulum (ER). This binding event triggers a conformational change in STING,

leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and

activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.

Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of

genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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